N-Cyclopropyltetrahydrothiophen-3-amine
Description
Overview of Chemical Significance within Amine and Cyclic Thioether Chemistry
N-Cyclopropyltetrahydrothiophen-3-amine integrates two crucial functional groups: a secondary amine and a cyclic thioether (tetrahydrothiophene). This combination positions it at the intersection of two important classes of organic compounds, each contributing distinct properties that are highly valued in synthetic and medicinal chemistry.
Amines are fundamental to the structure of a vast array of biologically active molecules, including neurotransmitters, hormones, and a significant portion of pharmaceutical agents. cas.org The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity, enabling it to participate in a wide range of chemical reactions. cas.org This reactivity is frequently harnessed in the synthesis of complex molecular architectures. In the context of drug discovery, the amine group is often a key pharmacophoric element, capable of forming ionic bonds and hydrogen bonds with biological targets such as enzymes and receptors. The incorporation of an amine can also influence a molecule's solubility and pharmacokinetic profile.
Cyclic thioethers, such as the tetrahydrothiophene (B86538) ring present in this compound, also offer unique chemical characteristics. The sulfur atom, being less electronegative and more polarizable than oxygen, imparts a distinct set of properties compared to its oxygen-containing counterparts (e.g., tetrahydrofuran). Thioethers are generally less basic but can be more nucleophilic than ethers. They are also susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, a transformation that can be exploited in both synthetic chemistry and in understanding drug metabolism. The lipophilicity of the tetrahydrothiophene ring is another important feature, often utilized to enhance the membrane permeability of drug candidates.
The amalgamation of the amine and cyclic thioether functionalities within a single molecule, as seen in this compound, creates a versatile building block with a rich chemical landscape ripe for exploration in the development of novel compounds.
Foundational Structural Features and their General Implications for Fundamental Molecular Design
The molecular architecture of this compound is distinguished by two key features: the cyclopropyl (B3062369) group attached to the nitrogen atom and the tetrahydrothiophene ring. These structural elements have profound implications for the molecule's reactivity and its utility in molecular design.
The cyclopropyl group is a three-membered carbocyclic ring that is characterized by significant ring strain. This strain enhances the reactivity of adjacent functional groups and can influence the electronic properties of the molecule. In medicinal chemistry, the incorporation of a cyclopropyl moiety is a well-established strategy to improve the metabolic stability and binding affinity of drug candidates. The rigid nature of the cyclopropyl ring can also serve to lock the conformation of a molecule, which can be advantageous for optimizing interactions with a biological target.
The combination of the strained cyclopropyl ring and the flexible, lipophilic tetrahydrothiophene ring makes this compound a valuable intermediate for synthesizing a diverse range of molecules with potential applications in pharmaceuticals and materials science. The specific substitution pattern, with the amine at the 3-position of the ring, further dictates the spatial arrangement of the functional groups and influences its reactivity in synthetic transformations.
| Property | Value |
| Molecular Formula | C₇H₁₃NS |
| Molecular Weight | 143.25 g/mol |
| IUPAC Name | N-cyclopropylthiolan-3-amine |
This table displays the basic chemical properties of this compound.
| Functional Group | Key Chemical Characteristics | Implications in Molecular Design |
| Secondary Amine | Basicity, Nucleophilicity | Formation of salts, Hydrogen bonding, Key pharmacophoric element |
| Cyclic Thioether | Lipophilicity, Susceptibility to oxidation | Modulation of solubility and permeability, Metabolic pathways |
| Cyclopropyl Group | Ring strain, Rigidity | Enhanced reactivity, Metabolic stability, Conformational locking |
This table summarizes the key functional groups of this compound and their implications in molecular design.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylthiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-6(1)8-7-3-4-9-5-7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZRIVUVHOAVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to N Cyclopropyltetrahydrothiophen 3 Amine
Direct Synthesis Routes for the Core Amine Structure
Direct synthesis routes aim to construct the target molecule by forming the crucial carbon-nitrogen bond that connects the cyclopropyl (B3062369) group to the tetrahydrothiophene (B86538) ring. These methods include classical nucleophilic substitution and modern catalytic approaches.
A primary and straightforward approach to synthesizing N-Cyclopropyltetrahydrothiophen-3-amine is through the N-alkylation of its secondary amine precursor, tetrahydrothiophen-3-amine. This method involves the reaction of the secondary amine with a suitable cyclopropylating agent. The reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the cyclopropyl agent, forming the desired C-N bond.
Common cyclopropylating agents include cyclopropyl halides (e.g., bromocyclopropane) or cyclopropyl sulfonates (e.g., cyclopropyl tosylate). The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions. Cesium hydroxide has been shown to be effective in promoting selective mono-N-alkylation of primary amines, a principle that can be extended to the alkylation of secondary amines. organic-chemistry.org
| Cyclopropylating Agent | Base | Typical Solvent | General Conditions |
|---|---|---|---|
| Cyclopropyl bromide | Potassium carbonate (K2CO3) | Acetonitrile (CH3CN) | Reflux |
| Cyclopropyl iodide | Sodium bicarbonate (NaHCO3) | Dimethylformamide (DMF) | 50-80 °C |
| Cyclopropyl tosylate | Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | Room Temperature to Reflux |
| (1-Ethoxycyclopropoxy)trimethylsilane | Lewis Acid (e.g., TiCl4) | Dichloromethane (CH2Cl2) | -78 °C to Room Temperature |
Modern synthetic chemistry heavily relies on transition-metal catalysis to form C-N bonds with high efficiency and selectivity. Ruthenium, iridium, and palladium complexes are particularly effective for various amination reactions. thieme-connect.comresearchgate.netacs.orgnih.gov
Ruthenium-Catalyzed Methods: Ruthenium catalysts are well-known for their application in "borrowing hydrogen" or "hydrogen autotransfer" reactions. nih.gov In this context, a precursor such as tetrahydrothiophen-3-ol could react with cyclopropylamine (B47189). The ruthenium catalyst temporarily oxidizes the alcohol to the corresponding ketone in situ. This ketone then condenses with cyclopropylamine to form an imine, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen. This process is highly atom-economical as it produces water as the only byproduct. nih.gov Simple ruthenium salts like RuCl2(PPh3)3 have been shown to be effective in reductive amination for synthesizing a wide range of primary amines. tib.eu
Iridium-Catalyzed Methods: Iridium complexes, often featuring Cp* (pentamethylcyclopentadienyl) ligands, are powerful catalysts for direct reductive amination. acs.orgberkeley.edu This approach would involve the reaction of tetrahydrothiophen-3-one with cyclopropylamine in the presence of a hydrogen source (e.g., H2 gas or formic acid) and an iridium catalyst. The catalyst facilitates the reduction of the imine intermediate formed from the ketone and amine. organic-chemistry.org These reactions can be highly enantioselective if chiral ligands are employed, although this is not a factor for the achiral target molecule. researchgate.net
Palladium-Catalyzed Methods: Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are cornerstones of C-N bond formation. While typically used for N-arylation, modifications have allowed for the N-alkylation of amines. A plausible, though less direct, route could involve the coupling of cyclopropylamine with a suitably functionalized tetrahydrothiophene precursor, such as 3-bromotetrahydrothiophene. nih.govresearchgate.net Recent advancements have focused on developing palladium catalysts for the challenging monoarylation of cyclopropylamine itself, indicating the feasibility of coupling this strained ring system. acs.orgnih.gov
| Catalyst System | Precursors | Mechanism | Advantages | Potential Challenges |
|---|---|---|---|---|
| Ruthenium (e.g., [Ru(p-cymene)Cl2]2) | Tetrahydrothiophen-3-ol + Cyclopropylamine | Borrowing Hydrogen | High atom economy, uses alcohols directly | Requires elevated temperatures |
| Iridium (e.g., [Cp*IrCl2]2) | Tetrahydrothiophen-3-one + Cyclopropylamine | Reductive Amination | High efficiency, mild conditions possible semanticscholar.org | Cost of iridium, sensitivity to air/moisture |
| Palladium (e.g., Pd(dba)2/ligand) | 3-Halotetrahydrothiophene + Cyclopropylamine | Buchwald-Hartwig Amination | Broad substrate scope, well-studied | Requires pre-functionalized substrate, potential for side reactions acs.orgnih.gov |
This compound, as a secondary amine, can react with aldehydes and ketones to form iminium ions, which are intermediates in various transformations. However, the classic formation of a stable, neutral Schiff base (an imine) occurs with primary amines. wikipedia.orgnih.gov The reaction of a secondary amine like the target compound with a carbonyl compound typically leads to the formation of an enamine, provided the carbonyl compound has an α-hydrogen. masterorganicchemistry.com
The reaction is an acid-catalyzed nucleophilic addition-elimination. The amine nitrogen attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate. eijppr.com In the presence of an acid catalyst, the hydroxyl group is protonated and eliminated as water. For a secondary amine, a proton is then removed from the adjacent carbon (the α-carbon from the original carbonyl compound) to form the C=C double bond of the enamine. wikipedia.orgmasterorganicchemistry.com These enamines are valuable synthetic intermediates, capable of acting as nucleophiles in subsequent reactions. latech.edu
Precursor Chemistry and Functional Group Interconversions in the Context of this compound Synthesis
The synthesis of the target amine is critically dependent on the availability of its precursors and the strategic conversion of various functional groups. fiveable.meimperial.ac.uk Key precursors are a molecule providing the tetrahydrothiophene core and a source for the cyclopropylamine moiety.
A common precursor for the heterocyclic portion is tetrahydrothiophen-3-one. This ketone can be synthesized through various multi-step sequences starting from commercially available materials. Once obtained, the ketone is a versatile intermediate. It can be converted to the target amine via reductive amination with cyclopropylamine, as discussed previously.
Functional group interconversion (FGI) is a fundamental concept in planning the synthesis. ub.eduyoutube.com It involves transforming one functional group into another to facilitate a desired reaction.
Key Interconversions:
Ketone to Amine: The most direct FGI is the conversion of the carbonyl group of tetrahydrothiophen-3-one into the amine. This is achieved via reductive amination.
Alcohol to Amine: A hydroxyl group at the 3-position can be converted into a good leaving group (e.g., tosylate, mesylate, or halide). Subsequent nucleophilic substitution with cyclopropylamine would then yield the target compound. vanderbilt.edu
Alkene to Amine: An alkene precursor, such as 2,5-dihydrothiophene, could potentially be functionalized through hydroamination or other addition reactions, although this is a more complex route.
| Starting Functional Group (on Tetrahydrothiophene Ring) | Target Functional Group | Reagents/Reaction Type |
|---|---|---|
| Ketone (C=O) | Amine (-NH-Cyclopropyl) | Reductive Amination with Cyclopropylamine (e.g., NaBH3CN, H2/Catalyst) |
| Alcohol (-OH) | Amine (-NH-Cyclopropyl) | 1. Convert to a leaving group (e.g., TsCl, SOCl2). 2. SN2 with Cyclopropylamine. |
| Halide (-Br, -Cl) | Amine (-NH-Cyclopropyl) | Nucleophilic Substitution or Pd-catalyzed amination with Cyclopropylamine. |
Reaction Optimization and Green Chemistry Considerations in Amine Synthesis
Optimizing synthetic routes involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and cost. For the synthesis of this compound, this could involve screening different catalysts, ligands, solvents, bases, and temperatures for the key C-N bond-forming step.
In recent years, the principles of green chemistry have become integral to the development of new synthetic methods. nih.govresearchgate.net The goal is to reduce the environmental impact of chemical processes. For amine synthesis, several green strategies are relevant: nih.govsemanticscholar.org
Catalysis: Using catalytic amounts of reagents is inherently greener than using stoichiometric amounts, as it reduces waste. The catalytic methods described in section 2.1.2 are prime examples. thieme-connect.com
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The "borrowing hydrogen" strategy is an excellent example, with water being the only byproduct. nih.gov
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. nih.gov
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net One-pot reactions, where multiple steps are performed in the same vessel without isolating intermediates, also save energy and reduce solvent use. nih.gov
| Green Chemistry Principle | Application to Synthesis of this compound | Example |
|---|---|---|
| Catalysis | Use of Ru, Ir, or Pd catalysts to lower activation energy and reduce waste. | Iridium-catalyzed reductive amination of tetrahydrothiophen-3-one. |
| Atom Economy | Employing reactions like hydrogen autotransfer. | Ruthenium-catalyzed reaction of tetrahydrothiophen-3-ol with cyclopropylamine. |
| Safer Solvents | Replacing chlorinated solvents (e.g., CH2Cl2) with alternatives like water or ethanol where possible. | Aqueous medium for cyclocondensation reactions. researchgate.net |
| Energy Efficiency | Using microwave irradiation to accelerate reactions. nih.gov | Microwave-assisted N-alkylation of tetrahydrothiophen-3-amine. |
| Waste Prevention | Developing one-pot procedures to avoid workup and purification of intermediates. | One-pot synthesis from an amino alcohol precursor. nih.gov |
Advanced Spectroscopic and Structural Elucidation of N Cyclopropyltetrahydrothiophen 3 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C Chemical Shift Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds. For N-Cyclopropyltetrahydrothiophen-3-amine, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclopropyl (B3062369) group and the tetrahydrothiophene (B86538) ring. The methine proton of the cyclopropyl group directly attached to the nitrogen would likely appear as a multiplet in the upfield region, characteristic of cyclopropyl protons. acs.org The methylene protons of the cyclopropyl ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the tetrahydrothiophene ring would also present as a series of multiplets, with their chemical shifts influenced by the neighboring sulfur atom and the amine group. The N-H proton of the secondary amine would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. libretexts.org
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbons of the tetrahydrothiophene ring adjacent to the sulfur atom would be expected in the range of 20-40 ppm. libretexts.org The carbon atom bearing the amino group would be shifted further downfield. The cyclopropyl carbons would have characteristic upfield chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| N-H | Variable (e.g., 1.5-3.0) | - | Broad Singlet |
| CH-N (Cyclopropyl) | ~2.4-2.8 | ~30-40 | Multiplet |
| CH₂ (Cyclopropyl) | ~0.4-0.9 | ~5-15 | Multiplets |
| CH-N (Thiophene) | ~3.0-3.5 | ~55-65 | Multiplet |
| CH₂-S (Thiophene) | ~2.8-3.2 | ~30-40 | Multiplets |
| CH₂ (Thiophene) | ~1.8-2.2 | ~25-35 | Multiplet |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational modes. For this compound, these techniques would confirm the presence of the secondary amine, the cyclopropyl ring, and the thioether linkage.
The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. libretexts.org This band is typically weaker and sharper than the O-H stretch of alcohols. libretexts.org An N-H bending vibration may also be observed around 1500-1600 cm⁻¹. cdnsciencepub.com The C-N stretching vibration of the aliphatic amine would likely appear in the 1000-1250 cm⁻¹ range. libretexts.org
The cyclopropyl group would exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation (breathing) modes at lower wavenumbers. aip.org The tetrahydrothiophene moiety would be identified by C-H stretching vibrations of the methylene groups below 3000 cm⁻¹ and a weak C-S stretching band in the region of 600-800 cm⁻¹. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar vibrations of the carbon skeleton.
Table 2: Predicted Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amine | 3300-3500 | Weak to Medium |
| C-H Stretch (sp³) | Aliphatic CH₂ | 2850-2960 | Strong |
| C-H Stretch | Cyclopropyl CH | ~3050 | Medium |
| N-H Bend | Secondary Amine | 1500-1600 | Weak to Medium |
| CH₂ Scissoring | Aliphatic CH₂ | ~1450 | Medium |
| C-N Stretch | Aliphatic Amine | 1000-1250 | Medium |
| C-S Stretch | Thioether | 600-800 | Weak |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would have an odd m/z value, in accordance with the nitrogen rule for molecules containing a single nitrogen atom. whitman.edu
The fragmentation of this compound would be expected to proceed through several characteristic pathways. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines and would lead to the formation of stable iminium ions. jove.comjove.com Fragmentation could occur on either side of the nitrogen, involving the loss of a propyl radical from the tetrahydrothiophene ring or cleavage of the cyclopropyl ring. The tetrahydrothiophene ring itself can undergo fragmentation, leading to the loss of small neutral molecules. nist.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| [M]⁺ | Intact Molecular Ion | Ionization |
| [M-1]⁺ | Loss of H radical | α-cleavage at CH-N |
| [M-C₂H₄]⁺ | Loss of ethene from thiophene (B33073) ring | Ring fragmentation |
| [M-C₃H₅]⁺ | Loss of cyclopropyl radical | Cleavage of N-cyclopropyl bond |
| Various | Iminium ions | α-cleavage |
X-ray Diffraction (XRD) Studies for Solid-State Molecular Architecture and Crystal Packing
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, XRD analysis would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This would reveal the exact conformation of the tetrahydrothiophene ring (e.g., envelope or twist conformation) and the orientation of the cyclopropyl group relative to the rest of the molecule.
Furthermore, XRD studies would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing. While no specific XRD data for this compound is available, studies on substituted thiophene derivatives demonstrate the power of this technique in resolving detailed solid-state structures. nih.gov
Electronic (UV-Vis) and Chiroptical (Circular Dichroism) Spectroscopies for Electronic Structure and Conformational Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Since this compound is a saturated molecule lacking extended chromophores, it is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions available, primarily n → σ* transitions associated with the non-bonding electrons on the nitrogen and sulfur atoms, would occur at higher energies (shorter wavelengths), likely below 200 nm.
If this compound is chiral (which would be the case if the 3-position is a stereocenter), Circular Dichroism (CD) spectroscopy would be a valuable tool for its stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum can be used to determine the absolute configuration and study the conformational preferences of the molecule in solution. utexas.edu The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization (if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as free radicals. In its stable, ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it would not exhibit an EPR spectrum.
However, EPR spectroscopy could become a relevant analytical tool in studies involving the generation of radical species from this compound. For instance, one-electron oxidation could produce the corresponding amine radical cation. digitellinc.com EPR spectroscopy could then be used to characterize this radical species, providing information about the distribution of the unpaired electron density through the analysis of hyperfine coupling constants. nih.govresearchgate.net
Theoretical and Computational Chemistry Analyses of N Cyclopropyltetrahydrothiophen 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory Methods) for Molecular Geometry Optimization and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the molecular structure and electronic properties of N-Cyclopropyltetrahydrothiophen-3-amine. mdpi.com Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. mdpi.comdntb.gov.ua This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the precise puckering of the tetrahydrothiophene (B86538) ring, the orientation of the cyclopropyl (B3062369) group, and the geometry around the nitrogen atom.
The electronic structure is also explored through these calculations. The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. nih.gov For instance, the lone pair of electrons on the nitrogen and sulfur atoms would be expected to be regions of high electron density, indicating their potential for nucleophilic attack.
Interactive Data Table: Optimized Geometrical Parameters (Hypothetical) Below is a hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length | C1 | S | 1.82 Å | |
| Bond Length | C4 | S | 1.82 Å | |
| Bond Length | N | C3 | 1.47 Å | |
| Bond Angle | C1 | S | C4 | 93.5° |
| Bond Angle | C2 | C3 | N | 112.0° |
| Dihedral Angle | C1 | S | C4 | C3 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Conceptual DFT Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Conceptual DFT. mdpi.com These descriptors provide quantitative measures of a molecule's reactivity. mdpi.com
Chemical Potential (μ): Describes the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.
Interactive Data Table: Global Reactivity Descriptors (Hypothetical) This table presents hypothetical values for the global reactivity descriptors of this compound.
| Descriptor | Formula | Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -0.5 |
| Energy Gap | ΔE = ELUMO - EHOMO | 6.0 |
| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -3.5 |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 3.0 |
| Global Softness | S = 1 / (2η) | 0.167 |
| Electrophilicity Index | ω = μ2 / (2η) | 2.04 |
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govresearchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. dntb.gov.ua This analysis is particularly useful for understanding hyperconjugative interactions, which contribute significantly to molecular stability.
Reaction Pathway Modeling and Transition State Calculations for Synthetic Processes
Computational chemistry can model the entire pathway of a chemical reaction, providing insights into the mechanism and energetics of synthetic processes. mdpi.com For the synthesis of this compound, this could involve modeling the reaction of a precursor, such as tetrahydrothiophen-3-one, with cyclopropylamine (B47189).
By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. Transition state calculations are crucial for identifying the highest energy point along the reaction coordinate, which corresponds to the activation energy of the reaction. This information is invaluable for understanding reaction rates and for optimizing reaction conditions to improve yield and efficiency.
Molecular Docking and Interaction Site Prediction for Model Chemical Systems (e.g., Catalyst Active Sites, Synthetic Intermediates)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.govmdpi.com In the context of this compound, docking could be used to predict its interactions with the active site of a catalyst that might be used in its synthesis or in a subsequent reaction. mdpi.com
This analysis can identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. nih.gov By understanding how this compound or its synthetic intermediates bind to a catalyst, it is possible to design more effective catalysts or to understand the stereochemical outcome of a reaction.
Structural Modification Strategies and Influence of Molecular Architecture on Chemical Properties and Reactivity
Design Principles for Structural Diversification of N-Cyclopropyltetrahydrothiophen-3-amine Scaffolds
The structural diversification of the this compound scaffold is guided by principles aimed at systematically modulating its physicochemical and biological properties. Key strategies involve modifications at three primary locations: the cyclopropyl (B3062369) ring, the tetrahydrothiophene (B86538) ring, and the amine functionality.
Table 1: Key Structural Diversification Strategies
| Modification Site | Strategy | Potential Impact |
| Cyclopropyl Ring | Introduction of substituents (e.g., alkyl, aryl, electron-withdrawing/donating groups) | Alteration of lipophilicity, steric hindrance, and electronic properties of the amine. |
| Tetrahydrothiophene Ring | Substitution at positions 2, 4, or 5; Oxidation of the sulfur atom (to sulfoxide or sulfone) | Modification of ring conformation, polarity, and hydrogen bonding capacity. |
| Amine Nitrogen | Acylation, alkylation, or incorporation into larger cyclic systems | Modulation of basicity, nucleophilicity, and potential for new vector interactions. |
These design principles allow for the creation of a library of analogs with a wide range of properties, enabling the exploration of structure-activity relationships (SAR) in various contexts. For instance, the introduction of fluorine atoms on the cyclopropyl ring can enhance metabolic stability and binding affinity, a common strategy in drug discovery.
Stereochemical Influences on Molecular Conformation and Reactivity Profiles
The this compound molecule possesses multiple stereocenters, leading to the existence of various stereoisomers. The absolute and relative stereochemistry of these centers has a profound impact on the molecule's three-dimensional conformation and, consequently, its reactivity.
For example, a diastereomer with the cyclopropylamine (B47189) group in an equatorial position might exhibit lower steric hindrance and greater reactivity compared to its axial counterpart. The specific arrangement of atoms in space is crucial for molecular recognition events, such as binding to a biological target, where a precise complementary fit is often required.
Electronic and Steric Effects of Substituents on Amine Reactivity and Physical Properties
The reactivity of the amine nitrogen in this compound is highly susceptible to the electronic and steric effects of substituents introduced onto the scaffold.
Electronic Effects:
Electron-donating groups (EDGs) , such as alkyl groups, on the cyclopropyl or tetrahydrothiophene ring increase the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity.
Electron-withdrawing groups (EWGs) , such as halogens or carbonyl groups, have the opposite effect, decreasing the basicity of the amine and making it less nucleophilic.
Steric Effects:
The introduction of bulky substituents near the amine functionality can sterically hinder its approach to electrophiles, thereby reducing its reactivity. This principle of steric shielding can be strategically employed to control the selectivity of chemical reactions. The interplay between electronic and steric effects allows for the fine-tuning of the amine's reactivity for specific applications.
Table 2: Predicted Effects of Substituents on Amine Properties
| Substituent Type | Position | Predicted Effect on Basicity | Predicted Effect on Nucleophilicity |
| Methyl (-CH3) | Cyclopropyl ring | Increase | Increase |
| Fluoro (-F) | Cyclopropyl ring | Decrease | Decrease |
| Phenyl (-C6H5) | Tetrahydrothiophene ring | Decrease (inductive) | Decrease |
| tert-Butyl | Adjacent to amine | No significant electronic effect | Significant decrease (steric hindrance) |
Coordination Chemistry and Ligand Design Principles for Metal Complexes Derived from this compound Analogs
The nitrogen and sulfur atoms within the this compound scaffold provide potential coordination sites for metal ions, making its analogs attractive candidates for ligand design in coordination chemistry. The design of ligands based on this scaffold follows several key principles to achieve stable and functional metal complexes. biointerfaceresearch.com
The ability of the amine and the thioether to act as Lewis bases allows for the formation of chelate rings with metal centers, which can enhance the thermodynamic stability of the resulting complex (the chelate effect). biointerfaceresearch.com The flexibility of the tetrahydrothiophene ring can accommodate the preferred coordination geometries of different metal ions.
Principles of Ligand Design:
Chelation: Modification of the scaffold to introduce additional donor atoms can lead to polydentate ligands with higher affinity and selectivity for specific metal ions. For instance, functionalization of the carbon backbone could introduce hydroxyl or carboxyl groups.
Steric Tuning: The introduction of bulky substituents can be used to control the coordination number of the metal center and to create specific pockets around the metal, influencing the selectivity of catalytic reactions.
Electronic Tuning: The electronic properties of the ligand can be modulated by substituents to influence the redox potential of the metal center and its catalytic activity. chemrxiv.org
The diversity generated by N-substitution in related amine-containing ligands allows for a fine-tuning of the ligand properties and offers a considerable scope for tailoring the properties and applications of their corresponding metal complexes. nih.govresearchgate.net This principle is directly applicable to the this compound framework. The synthesis of metal complexes with these tailored ligands can lead to novel catalysts, materials with interesting magnetic or optical properties, and potential therapeutic agents.
Emerging Research Avenues and Future Directions in N Cyclopropyltetrahydrothiophen 3 Amine Chemical Science
Development of Novel Synthetic Methodologies for N-Cyclopropyltetrahydrothiophen-3-amine and its Derivatives
The synthesis of this compound and its derivatives presents a compelling challenge, inviting the development of innovative and efficient chemical strategies. Current research into related substituted tetrahydrothiophenes suggests several promising avenues for exploration.
One potential approach involves the use of cascade reactions, such as the sulfa-Michael/Aldol (B89426) sequence, which has been successfully employed for the one-pot synthesis of trisubstituted tetrahydrothiophenes. ccspublishing.org.cn This methodology, which utilizes commercially available starting materials like 1,4-dithiane-2,5-diol, could be adapted to incorporate the N-cyclopropylamine moiety, potentially offering a convergent and atom-economical route to the target molecule. ccspublishing.org.cn
Furthermore, the development of enantioselective synthetic methods is a critical area of research. Drawing inspiration from the asymmetric synthesis of other chiral tetrahydrothiophenes, strategies involving chiral Brønsted acid catalysis could be investigated. nsf.gov Such methods have been effective in the desymmetrization of oxetanes to produce chiral tetrahydrothiophenes with excellent enantioselectivity. nsf.gov Another potential route is the use of chiral organocatalysts, such as those derived from (thiolan-2-yl)diarylmethanol, which have proven effective in asymmetric aziridination reactions and could be adapted for the asymmetric synthesis of this compound. rsc.org
The synthesis of derivatives could also be approached through the functionalization of a pre-existing tetrahydrothiophene (B86538) core. For instance, methods for the synthesis of 3-aminotetrahydrothiophene derivatives could be modified to introduce the cyclopropyl (B3062369) group in a later step. This might involve reductive amination of a 3-oxotetrahydrothiophene precursor with cyclopropylamine (B47189).
| Potential Synthetic Strategy | Key Features | Relevant Precedent |
| Cascade Sulfa-Michael/Aldol Reaction | One-pot synthesis, high efficiency. | Synthesis of trisubstituted tetrahydrothiophenes. ccspublishing.org.cn |
| Chiral Brønsted Acid Catalysis | Enantioselective, desymmetrization approach. | Asymmetric synthesis of chiral tetrahydrothiophenes from oxetanes. nsf.gov |
| Organocatalysis | Use of chiral sulfides, asymmetric synthesis. | Enantioselective aziridination using tetrahydrothiophene-based catalysts. rsc.org |
| Reductive Amination | Late-stage functionalization. | General synthesis of secondary amines. |
These potential synthetic routes, summarized in the table above, highlight the diverse strategies that could be employed to access this compound and its derivatives, opening the door to further investigation of their properties and applications.
Advanced Computational Modeling for Predicting Chemical Transformations and Properties
Advanced computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the chemical transformations and properties of this compound. By leveraging computational methods, researchers can gain insights into the molecule's conformational landscape, reactivity, and spectroscopic signatures without the need for extensive experimental work.
A key area of investigation would be the conformational analysis of the molecule, focusing on the interplay between the tetrahydrothiophene ring pucker and the orientation of the N-cyclopropyl group. DFT calculations have been successfully used to study the ring-puckering vibrations and potential energy surfaces of tetrahydrothiophene itself, revealing its flexible nature. researchgate.netkcl.ac.uk Similar computational analyses of this compound could elucidate the preferred conformations and the energy barriers between them. researchgate.net
Furthermore, DFT calculations can predict the molecule's reactivity. By analyzing the frontier molecular orbitals (HOMO and LUMO) and calculating reactivity descriptors, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. nih.gov This information is invaluable for designing new reactions and understanding potential degradation pathways. For example, studies on the nucleophilic aromatic substitution of thiophenes have demonstrated the predictive power of DFT in determining reaction mechanisms and regioselectivity. nih.gov
The vibrational spectra (IR and Raman) of this compound can also be predicted with high accuracy using scaled DFT force fields. This has been demonstrated for related molecules like cyclopropylamine, where computational predictions have aided in the reassignment of experimental vibrational modes. researchgate.net Such predictions would be instrumental in characterizing the molecule and any new derivatives that are synthesized.
| Computational Method | Predicted Property | Relevance to this compound |
| Density Functional Theory (DFT) | Conformational analysis (ring pucker, substituent orientation). | Understanding the 3D structure and flexibility of the molecule. researchgate.netresearchgate.netresearchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Reactivity (sites for electrophilic/nucleophilic attack). | Guiding the design of new chemical reactions. nih.gov |
| Scaled DFT Force Field Calculations | Vibrational spectra (IR, Raman). | Aiding in the experimental characterization of the compound. researchgate.net |
| Ab initio calculations | Rotational spectra and conformational analysis. | Providing detailed structural information. kcl.ac.uk |
The application of these computational tools, as detailed in the table above, will be crucial in accelerating the exploration of this compound's chemical science.
Exploration of Non-Canonical Reactivity Patterns and Catalytic Applications
The unique structural combination of a saturated sulfur heterocycle and a strained cyclopropylamine in this compound suggests the potential for non-canonical reactivity patterns and novel catalytic applications. Research into related chiral cyclic amines and tetrahydrothiophene-based ligands provides a foundation for exploring these possibilities.
One promising area is in the field of organocatalysis. Chiral secondary amines are known to be effective organocatalysts, capable of participating in a variety of asymmetric transformations through the formation of enamine or iminium intermediates. researchgate.netwikipedia.org The chiral center at the 3-position of the tetrahydrothiophene ring in this compound could allow it to function as a chiral organocatalyst. Its potential in reactions such as asymmetric aldol or Michael additions could be investigated. The development of cooperative catalysis, where the amine functionality works in concert with another catalytic species, is also a burgeoning field. researchgate.net
Furthermore, tetrahydrothiophene derivatives have been utilized as ligands in transition metal catalysis. hilarispublisher.com The sulfur atom in the tetrahydrothiophene ring can coordinate to a metal center, and the N-cyclopropylamine group could act as a hemilabile ligand, potentially influencing the catalytic activity and selectivity of the metal complex. Such ligands have been shown to be effective in C-C coupling reactions. nih.gov The potential for this compound to act as a ligand in reactions such as cross-coupling or hydrogenation warrants investigation. The use of thiols as transient cooperative ligands in catalysis has also shown promise, suggesting that the sulfur atom in the tetrahydrothiophene ring could play a dynamic role in catalytic cycles. nih.gov
| Potential Application | Key Feature | Relevant Precedent |
| Chiral Organocatalysis | Asymmetric synthesis via enamine/iminium intermediates. | Use of chiral secondary amines in asymmetric reactions. researchgate.netwikipedia.org |
| Ligand in Transition Metal Catalysis | Hemilabile ligand, potential for cooperative effects. | Tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes in C-C coupling. hilarispublisher.comnih.gov |
| Cooperative Catalysis | Dual activation by amine and another catalytic site. | Catalytic kinetic resolution of cyclic amines. researchgate.net |
The exploration of these catalytic avenues, summarized in the table above, could lead to the discovery of new and efficient chemical transformations.
Integration with Materials Science and Engineering for Non-Biological Applications
While research on this compound itself is in its infancy, the broader class of thiophene-based materials has seen extensive application in materials science and engineering, particularly in the realm of organic electronics. This provides a roadmap for investigating the potential non-biological applications of this compound and its derivatives.
Thiophene-based polymers, or polythiophenes, are a well-established class of conducting polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. dtu.dkwikipedia.orgphysicsjournal.net The synthesis of these polymers often involves the polymerization of functionalized thiophene (B33073) monomers. rsc.orgnih.gov this compound, after dehydrogenation to the corresponding thiophene, could serve as a novel monomer for the synthesis of new polythiophene derivatives. The N-cyclopropyl group could impart unique solubility, processing, and electronic properties to the resulting polymer.
The sulfur atom in the thiophene ring plays a crucial role in the electronic properties of these materials. rsc.org Sulfur-containing heterocycles are known to be valuable building blocks for luminogens in OLEDs. rsc.org The specific substitution pattern of a dehydrogenated this compound monomer could lead to polymers with tailored band gaps and photoluminescent properties. tandfonline.com
Furthermore, sulfur- and nitrogen-containing heterocycles are of interest for the development of new materials with applications beyond electronics, such as in the design of molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com The unique combination of atoms in this compound makes it an intriguing candidate for exploration in these areas.
| Potential Material Application | Key Property/Function | Relevant Field |
| Monomer for Conductive Polymers | Tailored electronic and solubility properties. | Organic Electronics (OLEDs, OPVs). dtu.dkwikipedia.orgphysicsjournal.net |
| Precursor for Luminescent Materials | Tunable photoluminescent properties. | Organic Light-Emitting Diodes (OLEDs). rsc.org |
| Building Block for Novel Materials | Unique electronic and magnetic properties. | Molecular Conductors and Magnets. nih.gov |
The potential for this compound to contribute to the development of new functional materials, as outlined in the table above, represents a significant and exciting future research direction.
Q & A
Q. What are the optimal synthetic routes for N-Cyclopropyltetrahydrothiophen-3-amine?
Q. How to confirm the structure of this compound?
Methodological Answer: Use multi-spectral analysis:
- ¹H/¹³C NMR: Identify cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and thiophene ring protons (δ 2.8–3.5 ppm). For carbons, cyclopropyl signals appear at δ 8–15 ppm .
- IR Spectroscopy: Detect NH stretches (~3300 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
Q. What nomenclature rules apply to this compound?
Methodological Answer:
- IUPAC Rules: Prioritize the thiophene ring as the parent structure. The cyclopropyl group is an N-substituent.
- Example: The amine group at position 3 of tetrahydrothiophene is substituted with a cyclopropyl group .
- Isomerism: Consider stereoisomers if chiral centers exist (e.g., at C3 of the thiophene ring). Use R/S configuration in naming .
Advanced Research Questions
Q. How to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In vitro assays:
- Antibacterial: MIC determination via broth microdilution (e.g., against S. aureus ATCC 25923) .
- Receptor binding: Radioligand displacement assays (e.g., dopamine D2 receptors for CNS activity) .
- Mechanistic studies: Use fluorescence quenching or SPR to assess target interaction kinetics .
Q. What strategies mitigate metabolic instability in this compound derivatives?
Methodological Answer:
- Deuterium substitution: Replace labile hydrogens (e.g., NH) with deuterium to slow CYP450 metabolism .
- Steric shielding: Introduce bulky groups (e.g., tert-butyl) near metabolically vulnerable sites .
- Prodrug design: Mask the amine with acetyl or carbamate groups, cleaved enzymatically in vivo .
Q. How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Q. What computational approaches predict this compound interactions with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model binding poses (e.g., with serotonin receptors) .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling: Coramine substituent effects (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
